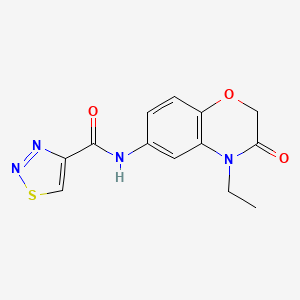![molecular formula C11H8BrN3O3S B11298055 Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11298055.png)
Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 3-bromobenzoyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the thiadiazole ring.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl {5-[(4-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate
- Methyl 3-amino-5-bromo-2-methylbenzoate
Uniqueness
Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a bromobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8BrN3O3S |
|---|---|
Molecular Weight |
342.17 g/mol |
IUPAC Name |
methyl 5-[(3-bromobenzoyl)amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C11H8BrN3O3S/c1-18-11(17)8-10(19-15-14-8)13-9(16)6-3-2-4-7(12)5-6/h2-5H,1H3,(H,13,16) |
InChI Key |
XAGAMNISFQEYRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SN=N1)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methylbutanamide](/img/structure/B11297976.png)
![N~4~-(3,4-dimethylphenyl)-N~6~-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11297987.png)
![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11297991.png)
![3-ethyl-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11297996.png)
![N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide](/img/structure/B11297997.png)
![N-tert-butyl-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11297999.png)
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11298001.png)
![4-[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid](/img/structure/B11298007.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11298011.png)
![3-(4-ethoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11298025.png)

![5-amino-1-(2-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11298035.png)
![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B11298047.png)

